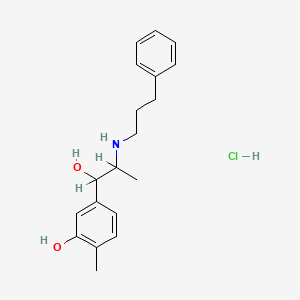
Cystamine hydrochloride
Vue d'ensemble
Description
Cystamine hydrochloride is an organic disulfide compound, commonly used in various scientific and industrial applications. It is formed when cystine is heated, resulting in decarboxylation. This compound is typically handled as a dihydrochloride salt due to its instability in its pure form. This compound is known for its role as a sulfhydryl reagent, enzyme inhibitor, and radiation-protective agent .
Mécanisme D'action
Target of Action
Cystamine hydrochloride primarily targets cystine , a dimer of the amino acid cysteine . Cystine accumulates in the body due to mutations in the CTNS gene, which encodes for cystinosin, a protein responsible for transporting cystine out of the cell lysosome . This accumulation particularly affects the eyes and kidneys .
Mode of Action
This compound acts as a cystine-depleting agent . It converts cystine into cysteine and cysteine-cysteamine mixed disulfides . This conversion reduces the accumulation of cystine crystals, particularly in the cornea .
Biochemical Pathways
This compound affects the melanogenesis pathway . It inhibits tyrosinase and peroxidase, essential enzymes in this pathway, leading to the conversion of tyrosine into dopaquinone . As a copper and iron ion chelating agent, this compound could slow down the conversion of tyrosine into dopaquinone . It can also increase levels of intracellular glutathione, amplifying natural depigmenting effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, drugs that increase gastric pH may alter the pharmacokinetics of cystamine due to the premature release of cysteamine from the delayed-release preparations and increase WBC cystine concentration
Analyse Biochimique
Biochemical Properties
Cystamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind reversibly with purified DNA in vitro, imparting a radiation-protective effect to the treated DNA . Furthermore, this compound can also bind to nucleoproteins, making them precipitate .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind reversibly with purified DNA in vitro .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, moderate dietary coated cysteamine showed positive effects on GI mucosal morphology, apoptosis, and oxidative stress status, but excess coated cysteamine may cause apoptosis leading to GI damage in pigs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For instance, Cystamine HCl administration in mice induced significant impairments in their motor balance and coordination .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels. There is limited information in the literature regarding the metabolism of cysteamine .
Méthodes De Préparation
Cystamine hydrochloride can be synthesized through several methods. One common method involves the basic hydrolysis of 2-aminoethyl sulfate. The process begins with the synthesis of 2-aminoethyl sulfate from ethanolamine and sulfate solution. This intermediate is then reacted with carbon disulfide in an alkaline solution to form alpha-mercaptothiazoline. Finally, alpha-mercaptothiazoline undergoes alkaline hydrolysis to produce this compound . This method is favored for its simplicity, short production period, and low cost.
Analyse Des Réactions Chimiques
Cystamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form disulfides using oxidizing agents such as molecular oxygen, metal ions, and halogens . In reduction reactions, this compound can be reduced back to its thiol form, cysteamine, using reducing agents like borohydride. Substitution reactions often involve the replacement of the amino or thiol groups with other functional groups, depending on the reagents and conditions used. Major products formed from these reactions include cysteamine and various disulfide derivatives .
Applications De Recherche Scientifique
Cystamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for derivatizing polymers for hydrophilic interaction liquid chromatography and as a crosslinking agent in the development of polymer hydrogels . In biology and medicine, this compound has been studied for its potential therapeutic applications in neurodegenerative diseases such as Huntington’s disease and Alzheimer’s disease . It is also used in the treatment of cystinosis, a lysosomal storage disorder . Additionally, this compound is employed in the development of nanoparticles for siRNA and DNA delivery .
Comparaison Avec Des Composés Similaires
Cystamine hydrochloride is often compared with its reduced form, cysteamine, and other similar compounds such as cysteine and cystine. While cysteamine and this compound share similar properties and applications, this compound is more stable and easier to handle in its dihydrochloride form . Cysteine and cystine, on the other hand, are amino acids with distinct biological roles and are less commonly used in industrial applications . The unique properties of this compound, such as its ability to form stable disulfide bonds and its radiation-protective effects, make it a valuable compound in various scientific and industrial fields .
Propriétés
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULDEVQACXJZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-85-4 (Parent) | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10169152 | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56-17-7, 17173-68-1, 1072-22-6 | |
| Record name | Cystamine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cystamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cystamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2U867X2F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate](/img/structure/B3417447.png)
![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B3417450.png)







